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Compound of Interest

Compound Name: 2-Cyanobenzaldehyde

Cat. No.: B126161 Get Quote

Introduction

2-Cyanobenzaldehyde, also known as 2-formylbenzonitrile, is a bifunctional aromatic

compound containing both an aldehyde and a nitrile group. Its chemical formula is C₈H₅NO,

and its molecular weight is 131.13 g/mol . This unique structure makes it a valuable

intermediate in the synthesis of various heterocyclic compounds and pharmaceutical agents.

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for 2-cyanobenzaldehyde, intended for

researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data
The spectral data presented below provides key insights into the molecular structure and

functional groups of 2-cyanobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen

framework of an organic molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2-cyanobenzaldehyde was acquired in deuterated chloroform

(CDCl₃) at a frequency of 400 MHz. The chemical shifts (δ) are reported in parts per million

(ppm) relative to tetramethylsilane (TMS).
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

10.34 Singlet 1H
Aldehyde proton (-

CHO)

8.07 Doublet of doublets 1H Aromatic proton (H-6)

7.87 Triplet of doublets 1H Aromatic proton (H-4)

7.83 Doublet of doublets 1H Aromatic proton (H-3)

7.79 Triplet of doublets 1H Aromatic proton (H-5)

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments within the

molecule. The predicted chemical shifts are based on the functional groups present.

Chemical Shift (δ) ppm (Predicted) Carbon Assignment

191-193 Aldehyde carbonyl carbon (C=O)

135-138 Aromatic carbon attached to -CHO (C-1)

133-135 Aromatic carbon (C-4)

131-133 Aromatic carbon (C-6)

128-130 Aromatic carbon (C-5)

126-128 Aromatic carbon (C-3)

116-118 Nitrile carbon (C≡N)

114-116 Aromatic carbon attached to -CN (C-2)

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.
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Wavenumber (cm⁻¹) Intensity Assignment

~3070 Medium Aromatic C-H stretch

~2860, ~2760 Weak
Aldehyde C-H stretch (Fermi

resonance)

~2225 Strong Nitrile (C≡N) stretch

~1705 Strong
Aldehyde carbonyl (C=O)

stretch

~1600, ~1480, ~1450 Medium-Weak Aromatic C=C ring stretches

~760 Strong
Ortho-disubstituted benzene

C-H bend

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, which helps in determining the molecular weight and elucidating the

structure. The data below was obtained using electron ionization (EI) at 70 eV.

m/z Relative Intensity (%) Proposed Fragment

131 ~10 [M]⁺ (Molecular ion)

130 23.10 [M-H]⁺

103 99.99 [M-CO]⁺

102 31.03 [M-H-CO]⁺

76 38.14 [C₆H₄]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of 2-
cyanobenzaldehyde.

NMR Spectroscopy
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A sample of 2-cyanobenzaldehyde (10-20 mg) is dissolved in approximately 0.7 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The

solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400

MHz spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a

proton-decoupled sequence is employed to obtain singlets for all carbon atoms.

Infrared (IR) Spectroscopy

For Fourier-Transform Infrared (FTIR) analysis using the Attenuated Total Reflectance (ATR)

technique, a small amount of the solid 2-cyanobenzaldehyde sample is placed directly onto

the ATR crystal. The spectrum is then collected over a range of 4000-400 cm⁻¹. Alternatively,

for the KBr pellet method, a few milligrams of the sample are ground with anhydrous potassium

bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded.

Mass Spectrometry (MS)

The mass spectrum is obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS). A

dilute solution of 2-cyanobenzaldehyde in a volatile organic solvent (e.g., dichloromethane or

ethyl acetate) is injected into the GC. The compound is separated on a suitable capillary

column and subsequently introduced into the mass spectrometer. Electron ionization (EI) is

performed at an energy of 70 eV. The mass analyzer scans a mass range of m/z 40-500 to

detect the molecular ion and its fragments.

Visualization of Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of

2-cyanobenzaldehyde.
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Caption: Logical workflow of the spectral analysis process.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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